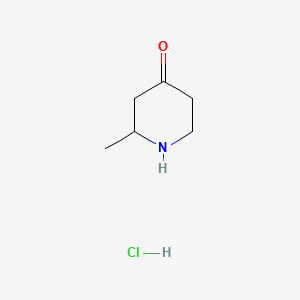

2-Methylpiperidin-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-4-one hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1,5-diaminopentane with phosgene, followed by hydrochloric acid treatment to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted piperidines, N-oxides, and other derivatives that are useful intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methylpiperidin-4-one hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds essential in pharmaceuticals.

Medicinal Chemistry

The compound acts as an intermediate in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with desired biological activities.

Recent studies have indicated several biological activities associated with this compound:

- Antimicrobial Properties : Exhibits significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, disrupting bacterial cell wall synthesis and metabolic pathways.

- Central Nervous System Activity : Capable of penetrating the blood-brain barrier, it shows potential in treating CNS disorders by interacting with neurotransmitter systems, particularly dopamine and serotonin pathways.

- Analgesic Effects : Preliminary studies suggest dose-dependent antinociceptive effects comparable to traditional pain relief medications.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

Case Study 2: CNS Penetration

In pharmacokinetic studies involving rodents, the compound was shown to penetrate the blood-brain barrier effectively within 30 minutes post-administration, confirming its potential for CNS applications.

Mecanismo De Acción

The mechanism of action of 2-Methylpiperidin-4-one hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting pathways related to neurotransmission and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Piperidin-4-one: A closely related compound with similar chemical properties but without the methyl group.

2,6-Dimethylpiperidin-4-one: Another derivative with two methyl groups, offering different reactivity and applications.

4-Piperidone hydrochloride: A simpler analog used in similar synthetic applications.

Uniqueness: 2-Methylpiperidin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .

Actividad Biológica

2-Methylpiperidin-4-one hydrochloride, a derivative of piperidinone, has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. The compound's chiral nature and the presence of a ketone functional group suggest various applications in drug development, particularly as a precursor for synthesizing bioactive molecules.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a methyl substitution at the second position and a ketone group at the fourth position. Its molecular formula is C6H12ClNO, with a molecular weight of approximately 149.62 g/mol. The compound exists in two enantiomeric forms, (R) and (S), which may exhibit different biological activities due to their stereochemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Derivatives of this compound have shown potential antimicrobial effects against various pathogens. Studies demonstrate that these derivatives can inhibit the growth of fungi such as Saccharomyces cerevisiae and Candida albicans .

- Neurological Targets : The compound's structural features suggest possible interactions with neurotransmitter receptors and enzymes involved in neurological functions. Its derivatives have been explored for their potential in treating neurological disorders .

- Anticancer Potential : The compound has been investigated for its anticancer properties, with studies indicating that certain derivatives can induce apoptosis in cancer cells and inhibit cell proliferation .

While specific mechanisms of action for this compound remain largely uncharacterized, preliminary studies involving molecular docking and spectroscopic methods suggest that it may interact with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and optimizing its therapeutic applications .

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited dose-dependent inhibition of Saccharomyces cerevisiae growth. The results indicated that higher concentrations led to increased inhibition rates .

| Compound | Inhibition (%) at 100 µM |

|---|---|

| This compound | 75% |

| Control (No treatment) | 0% |

Anticancer Activity

In vitro studies have shown that specific analogs of this compound can effectively inhibit the growth of various cancer cell lines. For instance, one study reported that certain piperidinone derivatives were comparable to curcumin in their ability to arrest the cell cycle at the S-phase in pancreatic cancer cells .

| Cell Line | IC50 (µM) | Comparison to Curcumin |

|---|---|---|

| PANC-1 | 5.0 | Comparable |

| BXPC-3 | 7.5 | Less effective |

Propiedades

IUPAC Name |

2-methylpiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLFVKOKDSUOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677214 |

Source

|

| Record name | 2-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13729-77-6 |

Source

|

| Record name | 2-Methylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.